Bis[(perchlorophenyl)thio]methane
Description
Bis[(perchlorophenyl)thio]methane is a sulfur-containing organic compound characterized by two perchlorophenylthio groups (-S-C₆Cl₅) attached to a central methane carbon. The perchlorophenyl groups are fully chlorinated benzene rings, which impart high electron-withdrawing effects, thermal stability, and lipophilicity.
Properties
Molecular Formula |
C13H2Cl10S2 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H2Cl10S2/c14-2-4(16)8(20)12(9(21)5(2)17)24-1-25-13-10(22)6(18)3(15)7(19)11(13)23/h1H2 |
InChI Key |
BUNBGJANNZQFIW-UHFFFAOYSA-N |
Canonical SMILES |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(perchlorophenyl)thio]methane typically involves the reaction of perchlorophenylthiol with formaldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[(perchlorophenyl)thio]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Bis[(perchlorophenyl)thio]methane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[(perchlorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Bis(2-chloroethylthio)methane (Sesquimustard Analog)
Structural Differences :
Functional Implications :
- Reactivity : The aromatic perchlorophenyl groups in the target compound reduce nucleophilic susceptibility compared to the aliphatic chloroethyl groups in sesquimustard analogs, which are prone to hydrolysis and alkylation reactions .
- Toxicity : Bis(2-chloroethylthio)methane is a vesicant (blister agent) used in chemical warfare, whereas the perchlorophenyl variant’s toxicity remains unconfirmed but likely differs due to reduced volatility and slower degradation .
| Property | This compound | Bis(2-chloroethylthio)methane |
|---|---|---|
| Substituents | C₆Cl₅-S- | Cl-CH₂CH₂-S- |
| Molecular Weight (est.) | ~550 g/mol | ~267 g/mol |
| LogP (lipophilicity) | High (predicted) | Moderate |
Bis(methylthio)methane
Structural Differences :
Functional Implications :
- Environmental Impact : The perchlorophenyl variant’s persistence in ecosystems is a concern, unlike the biodegradable methylthio analog .
| Property | This compound | Bis(methylthio)methane |
|---|---|---|
| Substituents | C₆Cl₅-S- | CH₃-S- |
| Boiling Point | High (decomposes) | ~150–160°C |
| Flammability | Non-flammable | Flammable |
Calix[6]arene-Based Tris-Urea/Thiourea Anion Carriers
Structural Differences :
Functional Implications :
- Anion Binding : Calix[6]arene derivatives exhibit strong anion transport due to preorganized binding pockets, while the perchlorophenyl compound’s linear structure may lack selective binding capacity .
- Lipophilicity : Both classes have high logP values, but calixarenes balance lipophilicity with polar binding sites for membrane transport .
Research Findings and Data Gaps
- Synthesis Challenges : Perchlorophenyl groups require harsh chlorination conditions, complicating synthesis compared to methyl or chloroethyl analogs .
- Electron-Withdrawing Effects : The Cl atoms on the phenyl rings enhance stability but may reduce reactivity in catalytic applications compared to electron-rich systems .
- Toxicity Data: Limited information exists on the target compound’s acute or chronic toxicity, unlike well-documented sesquimustard analogs .
Biological Activity
Bis[(perchlorophenyl)thio]methane, a compound featuring two perchlorophenyl groups linked by a thioether moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and other pharmacological activities, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of two perchlorophenyl groups (C₆Cl₅) connected by a sulfur atom.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Research has shown that the MIC against various strains, including Escherichia coli and Staphylococcus aureus, ranges from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 40 | 29 |
| S. aureus | 50 | 24 |
| Pseudomonas aeruginosa | 45 | 30 |
| Klebsiella pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of this compound has also been evaluated in various studies.
- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast (MCF-7), prostate, and pancreatic cancer cells.
- IC₅₀ Values : The IC₅₀ values ranged from 1.5 to 20 µM, indicating potent cytotoxic effects on cancer cells .
Case Study: MCF-7 Cell Line
In a detailed study involving the MCF-7 breast cancer cell line:
- Treatment with this compound resulted in significant apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and morphological changes in treated cells.
- The compound induced cell cycle arrest in the S phase, suggesting a targeted mechanism against proliferative pathways involved in tumor growth .
Other Biological Activities
In addition to antibacterial and anticancer properties, this compound has been investigated for other biological activities:
- Antituberculosis Activity : Preliminary findings suggest that this compound may inhibit the growth of Mycobacterium tuberculosis, with ongoing research to elucidate its mechanisms of action .
- Toxicological Profile : Toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile for potential therapeutic applications .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Observed Impurities |
|---|---|---|
| Base | NaOH (1.5 eq) | Disulfides, sulfoxides |
| Solvent | DCM (anhydrous) | Hydrolyzed intermediates |
| Reaction time | 12–24 hrs | Polyhalogenated byproducts |
Basic: Which spectroscopic techniques are prioritized for structural validation of this compound?
Answer:
A multi-technique approach is critical due to the compound’s symmetry and halogen-rich structure:
- IR spectroscopy : Identifies characteristic C-S (650–700 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. Cross-validate with NIST reference spectra .
- NMR : NMR resolves aromatic carbons (δ 120–140 ppm) and the central methane carbon (δ 45–50 ppm). NMR is less informative due to symmetry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M] and isotopic patterns from chlorine .
Advanced: How do molecular dynamics (MD) simulations elucidate the conformational stability of this compound in solvated systems?
Answer:
MD simulations using programs like CHARMM can model:
- Torsional flexibility : The C-S-C bond angle (~100°) and rotational barriers around the thioether linkage .
- Solvent interactions : Polar solvents (e.g., DMSO) stabilize the compound via dipole interactions, while nonpolar solvents (e.g., hexane) favor compact conformations .
- Free energy landscapes : Umbrella sampling or metadynamics quantify energy barriers between conformers, aiding in predicting reactivity .
Methodological Tip: Use the AMBER force field with partial charges derived from quantum mechanical calculations to improve accuracy .
Advanced: How can conflicting toxicity data between in vitro and in vivo studies for chlorinated thioethers be resolved?
Answer:
Discrepancies often arise from metabolic differences and bioavailability. Strategies include:
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxides) that may explain in vivo toxicity .
- Dose normalization : Adjust in vitro concentrations to reflect tissue-specific bioavailability observed in animal models .
- Cross-species comparisons : Use human hepatocyte models alongside rodent studies to assess metabolic relevance .
Q. Table 2: Key Discrepancies and Resolutions
| Observation (In Vitro) | In Vivo Counterpart | Resolution Strategy |
|---|---|---|
| High cytotoxicity | Low systemic toxicity | Investigate protein binding |
| ROS generation | No oxidative damage | Measure glutathione depletion |
Advanced: What analytical strategies improve detection of this compound in environmental samples at trace levels?
Answer:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte while removing matrix interferents .
- Chromatography : Ultra-performance LC (UPLC) with a phenyl-hexyl column achieves baseline separation from co-eluting halogenated aromatics .
- Detection : Tandem MS/MS using multiple reaction monitoring (MRM) enhances sensitivity (LOD < 0.1 ppb). Key transitions: m/z 450 → 355 (Cl loss) and 450 → 287 (S-C cleavage) .
Validation Step : Spike recovery tests (80–120%) in soil/water matrices ensure method robustness .
Advanced: How do computational and experimental data reconcile discrepancies in the compound’s spectral assignments?
Answer:
- DFT calculations : Predict NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) to resolve ambiguous peaks .
- X-ray crystallography : Resolve absolute configuration and validate computational models, though crystallization is challenging due to low symmetry .
- Cross-database validation : Compare IR and MS data against NIST and EPA DSSTox entries to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
